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Introduction
Ossamycin is a macrocyclic polyketide natural product first isolated from Streptomyces

hygroscopicus var. ossamyceticus.[1] As a member of the 22- to 26-membered macrocyclic

polyketide family, which also includes the well-studied oligomycins and rutamycins, ossamycin
has garnered significant interest within the scientific community.[2][3] Its complex chemical

architecture, featuring a 24-membered macrolide ring, a distinctive 6,6-spiroketal, and a 5-

membered hemiketal ring system, presents a fascinating subject for chemical and biological

investigation.[4][5] Attached to this intricate aglycone is the rare deoxyamino sugar, L-

ossamine.[2]

This technical guide provides a comprehensive overview of the chemical structure and

properties of Ossamycin, including its physical and biological characteristics. Detailed

experimental protocols for its structural elucidation and key biological assays are also

presented, along with visualizations of its mechanism of action and biosynthetic pathway.

Chemical Structure and Properties
Ossamycin is a structurally complex molecule with the molecular formula C49H85NO14 and a

molar mass of 912.212 g·mol−1.[1] Its IUPAC name is

(1S,3S,6′R,7S,8E,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[5-

(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6′-[(2R)-2-
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hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-

8,22-diene-28,2′-oxane]-24-one.[1] The absolute stereochemistry of Ossamycin has been

determined through single-crystal X-ray diffraction studies.[4][5]

Physicochemical Properties
A summary of the key physicochemical properties of Ossamycin is provided in the table below.

While specific experimental data for some properties like melting point and specific rotation are

not readily available in the public domain, computed values provide useful estimates.

Property Value Source

Molecular Formula C49H85NO14 [1]

Molar Mass 912.212 g·mol−1 [1]

Appearance Not Reported

Melting Point Not Reported

Solubility Not Reported

Specific Rotation Not Reported

XLogP3 4.7 [6]

Biological Properties and Activity
Ossamycin exhibits potent antifungal and cytotoxic activities, which are attributed to its

function as a powerful inhibitor of the F0 component of mitochondrial F1F0-ATPase.[1] This

inhibition of the proton channel of ATP synthase disrupts the process of oxidative

phosphorylation, leading to a depletion of cellular ATP and ultimately cell death. Due to this

mechanism, Ossamycin has been identified as one of the most selective cytotoxic agents

against the 60 human cancer cell lines in the National Cancer Institute's screen.[1]

Cytotoxicity
The cytotoxic effects of Ossamycin against various human cancer cell lines are summarized

below. The IC50 values represent the concentration of Ossamycin required to inhibit the

growth of 50% of the cell population.
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Cell Line Cancer Type IC50 (µM)

Various 60 human cancer cell lines
Highly active (top 0.1% of

37,000 compounds)

Specific IC50 values for individual cell lines are not consistently reported in publicly available

literature.

Antifungal Activity
Ossamycin's inhibition of mitochondrial ATPase also accounts for its significant antifungal

properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an

antimicrobial agent that will inhibit the visible growth of a microorganism after overnight

incubation.

Fungal Species MIC (µg/mL)

Various pathogenic fungi Potent activity

Specific MIC values against a range of pathogenic fungi are not consistently reported in

publicly available literature.

Experimental Protocols
The structural elucidation of Ossamycin was a significant undertaking that relied on a

combination of spectroscopic and crystallographic techniques. The following sections detail the

generalized experimental protocols for these key analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of the atoms within the

Ossamycin molecule.

Methodology:

Sample Preparation: A purified sample of Ossamycin (typically 5-10 mg) is dissolved in a

suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1233878?utm_src=pdf-body
https://www.benchchem.com/product/b1233878?utm_src=pdf-body
https://www.benchchem.com/product/b1233878?utm_src=pdf-body
https://www.benchchem.com/product/b1233878?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: A suite of NMR experiments is performed on a high-field NMR

spectrometer (e.g., 500 MHz or higher). This typically includes:

1D NMR: 1H NMR to identify the proton environments and 13C NMR to identify the carbon

environments.

2D NMR:

COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks and identify

adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H

and 13C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between 1H and 13C atoms, which is crucial for assembling the molecular

fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity

of protons, providing key information about the relative stereochemistry of the molecule.

Data Analysis: The acquired spectra are processed and analyzed to assign all proton and

carbon signals and to piece together the complete structure of Ossamycin, including the

relative stereochemistry of its numerous chiral centers.

Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline

state and to establish the absolute stereochemistry.

Methodology:

Crystallization: Single crystals of Ossamycin suitable for X-ray diffraction are grown from a

supersaturated solution. This is often the most challenging step and may require screening

various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a

diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction
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pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low

temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement:

The diffraction data is processed to determine the unit cell dimensions and space group.

The initial phasing of the diffraction data is performed to generate an initial electron density

map.

A molecular model of Ossamycin is built into the electron density map.

The model is refined against the experimental data to improve the fit and determine the

final atomic coordinates, bond lengths, and bond angles. The absolute stereochemistry

can be determined using anomalous dispersion effects if a heavy atom is present or by

using chiral reagents.

Signaling Pathways and Mechanism of Action
The primary molecular target of Ossamycin is the F1F0-ATPase (ATP synthase) located in the

inner mitochondrial membrane. By binding to the F0 subunit, Ossamycin blocks the flow of

protons through the channel, which is essential for the rotation of the enzyme's central stalk

and the subsequent synthesis of ATP from ADP and inorganic phosphate.
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The disruption of ATP synthesis has profound downstream effects on cellular signaling

pathways, particularly those sensitive to the cell's energy status. One of the key pathways

affected is the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator

of cell growth, proliferation, and survival. A reduction in cellular ATP levels leads to the

activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1 signaling.

This can lead to the induction of apoptosis (programmed cell death).
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Biosynthesis of Ossamycin
The biosynthesis of Ossamycin is a complex process involving a modular polyketide synthase

(PKS) system. The macrocyclic backbone is assembled from precursor units, followed by a

series of post-PKS modifications including hydroxylations and the attachment of the L-

ossamine sugar. A unique feature of Ossamycin's biosynthesis is the programmed iteration on

its modular PKS, where one module is used for two consecutive extension cycles.
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Conclusion
Ossamycin remains a molecule of significant interest due to its potent and selective biological

activity. Its complex structure and mechanism of action provide a rich platform for further

research in medicinal chemistry and chemical biology. This technical guide has summarized

the current knowledge on the chemical structure and properties of Ossamycin, providing a

valuable resource for researchers and professionals in the field of drug discovery and

development. Further studies to fully elucidate its pharmacological profile and potential

therapeutic applications are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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